2-[4-(BOC-Amino)phenyl]-2-methylpropanenitrile
Overview
Description
2-[4-(BOC-Amino)phenyl]-2-methylpropanenitrile, also known as tert-butyl 4-(1-cyano-1-methylethyl)phenylcarbamate, is a compound with the molecular formula C15H20N2O2 and a molecular weight of 260.34 g/mol . This compound is characterized by the presence of a tert-butyl carbamate (BOC) protecting group attached to an amino group on a phenyl ring, which is further connected to a nitrile group through a methyl-substituted carbon.
Preparation Methods
The synthesis of 2-[4-(BOC-Amino)phenyl]-2-methylpropanenitrile typically involves the protection of the amino group using the BOC group. The BOC protection is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or pyridine . The reaction conditions are generally mild and can be carried out at room temperature. Industrial production methods may involve similar protection strategies but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-[4-(BOC-Amino)phenyl]-2-methylpropanenitrile undergoes various chemical reactions, including:
Scientific Research Applications
2-[4-(BOC-Amino)phenyl]-2-methylpropanenitrile is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(BOC-Amino)phenyl]-2-methylpropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The BOC-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical pathways . The nitrile group can also undergo hydrolysis to form carboxylic acids, which can further interact with biological targets .
Comparison with Similar Compounds
2-[4-(BOC-Amino)phenyl]-2-methylpropanenitrile can be compared with similar compounds such as:
4-(BOC-Amino)phenylboronic acid: This compound has a boronic acid group instead of a nitrile group, which makes it useful in Suzuki-Miyaura coupling reactions.
2-(N-BOC-Amino)phenylboronic acid pinacol ester: This compound features a pinacol ester group, which provides different reactivity and applications in organic synthesis.
The uniqueness of this compound lies in its combination of a BOC-protected amino group and a nitrile group, which allows for versatile chemical transformations and applications in various fields.
Properties
IUPAC Name |
tert-butyl N-[4-(2-cyanopropan-2-yl)phenyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-14(2,3)19-13(18)17-12-8-6-11(7-9-12)15(4,5)10-16/h6-9H,1-5H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVVYXRWNBTPRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(C)(C)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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